molecular formula C20H31BN2O4 B15362479 tert-butyl 3,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrrolo[3,2-b]pyridine-1-carboxylate

tert-butyl 3,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrrolo[3,2-b]pyridine-1-carboxylate

Cat. No.: B15362479
M. Wt: 374.3 g/mol
InChI Key: YQKIBSCAOKUKKK-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrrolo[3,2-b]pyridine-1-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of boronic acids and derivatives, which are known for their utility in various chemical reactions, particularly in cross-coupling reactions used in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrolo[3,2-b]pyridine core. This is followed by the introduction of the boronic acid derivative through a series of substitution reactions. The reaction conditions often require the use of strong bases and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound is known to undergo various types of reactions, including:

  • Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

  • Reduction: Reduction reactions can be employed to modify the pyrrolo[3,2-b]pyridine core.

  • Substitution Reactions: Cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used to introduce various substituents onto the boronic acid derivative.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution Reactions: Palladium catalysts and bases such as sodium carbonate are typically employed in cross-coupling reactions.

Major Products Formed: The major products formed from these reactions include various boronic esters, borates, and substituted pyrrolo[3,2-b]pyridine derivatives, which are valuable intermediates in organic synthesis.

Scientific Research Applications

This compound finds applications in several fields of scientific research:

  • Chemistry: It is widely used in cross-coupling reactions to synthesize complex organic molecules.

  • Biology: The boronic acid moiety is utilized in the development of enzyme inhibitors and probes for biological studies.

  • Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including anticancer and anti-inflammatory activities.

  • Industry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its ability to act as a versatile intermediate in organic synthesis. The boronic acid moiety facilitates cross-coupling reactions, allowing the formation of carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved are typically related to the specific reactions it undergoes, such as the Suzuki-Miyaura coupling reaction.

Comparison with Similar Compounds

  • Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: Another boronic acid derivative used in cross-coupling reactions.

  • Tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: A related compound with a similar structure and applications.

Properties

Molecular Formula

C20H31BN2O4

Molecular Weight

374.3 g/mol

IUPAC Name

tert-butyl 3,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrrolo[3,2-b]pyridine-1-carboxylate

InChI

InChI=1S/C20H31BN2O4/c1-17(2,3)25-16(24)23-12-18(4,5)15-14(23)10-13(11-22-15)21-26-19(6,7)20(8,9)27-21/h10-11H,12H2,1-9H3

InChI Key

YQKIBSCAOKUKKK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(CN3C(=O)OC(C)(C)C)(C)C)N=C2

Origin of Product

United States

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